4-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}morpholine
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Overview
Description
4-{[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}MORPHOLINE is a complex organic compound that features a morpholine ring attached to an isoxazole moiety, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}MORPHOLINE typically involves multi-step organic reactionsThe final step involves the attachment of the morpholine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the isoxazole ring can produce a more saturated heterocyclic compound .
Scientific Research Applications
4-{[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{[3-(4-METHOXYPHENYL)-5-ISOXAZOLYL]METHYL}MORPHOLINE stands out due to its unique combination of a morpholine ring and an isoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]morpholine |
InChI |
InChI=1S/C15H18N2O3/c1-18-13-4-2-12(3-5-13)15-10-14(20-16-15)11-17-6-8-19-9-7-17/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
YBCDHNSHDSQSHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CN3CCOCC3 |
Origin of Product |
United States |
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